2,3-Dimethoxy-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline
Overview
Description
2,3-Dimethoxy-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline is a heterocyclic compound that belongs to the pyrazinoquinoxaline family. This compound is characterized by its unique structure, which includes a pyrazine ring fused with a quinoxaline ring, and two methoxy groups attached at the 2 and 3 positions. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyrazine with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can have different functional groups attached depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrazino[2,3-g]quinoxaline: Another member of the pyrazinoquinoxaline family with similar structural features.
2,3-Dimethylpyrazine: A related compound with methyl groups instead of methoxy groups.
Quinoxaline-2,3(1 H,4 H)-dithione: A quinoxaline derivative with different functional groups.
Uniqueness
2,3-Dimethoxy-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline stands out due to its unique combination of methoxy groups and the fused pyrazine-quinoxaline structure. This distinct structure contributes to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,3-dimethoxy-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-17-11-12(18-2)16-10-9(15-11)13-7-5-3-4-6-8(7)14-10/h3-6,11-12H,1-2H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAQSHNBMWAGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(NC2=NC3=CC=CC=C3N=C2N1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974916 | |
Record name | 2,3-Dimethoxy-2,3,5,10-tetrahydropyrazino[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59503-64-9 | |
Record name | 2,3-Dimethoxy-1,2,3,4-tetrahydropyrazino(2,3-b)quinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059503649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC129570 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethoxy-2,3,5,10-tetrahydropyrazino[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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